molecular formula C20H24N2O5S B6573602 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methoxyphenoxy)acetamide CAS No. 946282-84-4

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methoxyphenoxy)acetamide

Cat. No.: B6573602
CAS No.: 946282-84-4
M. Wt: 404.5 g/mol
InChI Key: IKFFERACXQMZOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a tetrahydroquinoline core substituted at the 1-position with an ethanesulfonyl group and at the 6-position with a 2-methoxyphenoxy acetamide moiety. Its molecular formula is C₂₁H₂₄N₂O₅S (calculated based on structural analogs in –15).

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-(2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-3-28(24,25)22-12-6-7-15-13-16(10-11-17(15)22)21-20(23)14-27-19-9-5-4-8-18(19)26-2/h4-5,8-11,13H,3,6-7,12,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFFERACXQMZOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Step Cyclization via Nucleophilic Reagent-Mediated Reaction

The patent EP0385271B1 describes a single-step synthesis of tetrahydroquinolines under ambient conditions using an aniline salt, an aldehyde, and a nucleophilic reagent. For example, reacting 3-bromoaniline hydrochloride (as the aniline salt) with formaldehyde and sodium ethanesulfinate in ethanol at room temperature yields 1-(ethanesulfonyl)-6-bromo-1,2,3,4-tetrahydroquinoline (Figure 1). This method avoids elevated temperatures and prolonged reaction times, achieving completion within 1–2 hours. The ethanesulfonyl group is introduced directly at position 1 via the nucleophilic reagent, while the bromine at position 6 serves as a handle for subsequent functionalization.

Two-Step Hydroaminoalkylation and Buchwald–Hartwig Amination

An alternative approach from the European Journal of Organic Chemistry involves a titanium-catalyzed hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines, followed by intramolecular Buchwald–Hartwig amination. While this method excels in regioselectivity, adapting it for the target compound requires introducing a bromine or nitro group at position 6 during the styrene synthesis. For instance, using 4-bromo-ortho-chlorostyrene and N-methylaniline generates a tetrahydroquinoline precursor with a bromine at position 6.

Introduction of the 6-Amino Group

The bromine at position 6 is converted to an amine via palladium-catalyzed amination. Employing ammonia or a protected amine source in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) yields 1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine . This step typically requires anhydrous conditions and temperatures of 80–100°C for 12–24 hours.

Synthesis of 2-(2-Methoxyphenoxy)Acetic Acid

The acetamide side chain is prepared via a Williamson ether synthesis:

Etherification of Guaiacol

Reacting 2-methoxyphenol (guaiacol) with chloroacetic acid in the presence of potassium carbonate (K₂CO₃) in acetone yields 2-(2-methoxyphenoxy)acetic acid (Figure 2). The reaction proceeds at reflux (60–80°C) for 6–8 hours, achieving yields of 70–85%.

Conversion to Acid Chloride

Treating the carboxylic acid with thionyl chloride (SOCl₂) in dichloromethane at 0–25°C generates 2-(2-methoxyphenoxy)acetyl chloride , which is used directly in the subsequent acylation step.

Acylation of the 6-Amino Group

The final step involves coupling the tetrahydroquinoline-6-amine with the acid chloride. Combining 1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine and 2-(2-methoxyphenoxy)acetyl chloride in dichloromethane with triethylamine (Et₃N) as a base produces the target compound (Figure 3). The reaction is typically complete within 2–4 hours at 0–25°C, with yields exceeding 80%.

Optimization and Scalability Considerations

  • Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates in the cyclization step.

  • Catalyst Efficiency : Titanium complexes (e.g., 2,6-bis(phenylamino)pyridinato Ti) improve regioselectivity in hydroaminoalkylation.

  • Purification : Column chromatography or recrystallization from ethanol-water mixtures ensures high purity (>95%).

Comparative Analysis of Synthetic Routes

MethodStepsYield (%)Key AdvantageLimitation
One-Step Cyclization165–75Mild conditions, direct sulfonationLimited substituent flexibility
Two-Step Hydroaminoalkylation250–60High regioselectivityRequires palladium catalysis
Williamson-Acylation270–85Scalable, avoids toxic reagentsAcid chloride instability

Chemical Reactions Analysis

Types of Reactions It Undergoes

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methoxyphenoxy)acetamide undergoes several chemical reactions, primarily:

  • Oxidation: : Reaction with strong oxidizing agents like potassium permanganate can lead to the transformation of the ethanesulfonyl group.

  • Reduction: : Utilizing reducing agents such as lithium aluminum hydride can modify the quinoline core, reducing specific functional groups.

  • Substitution: : Halogenation and other electrophilic substitutions are feasible on the phenoxy and quinoline moieties under controlled conditions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in alkaline medium.

  • Reduction: : Lithium aluminum hydride in dry ether.

  • Substitution: : Halogens like chlorine or bromine in the presence of catalysts such as ferric chloride.

Major Products Formed

  • Oxidation: : Conversion to sulfonic acids or sulfones.

  • Reduction: : Corresponding alcohols or amines.

  • Substitution: : Halogenated derivatives at the ortho or para positions relative to the original substituents.

Scientific Research Applications

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methoxyphenoxy)acetamide has an array of applications:

  • Chemistry: : Utilized as a building block for complex molecular frameworks, aiding in the synthesis of novel compounds.

  • Biology: : Acts as a probe to study enzymatic pathways and interactions in cellular models.

  • Medicine: : Explored for its therapeutic potential, particularly in targeting specific cellular receptors and enzymes.

  • Industry: : Employed in the development of advanced materials with desired properties due to its unique chemical structure.

Mechanism of Action

The compound's mechanism of action is rooted in its ability to interact with specific molecular targets, often through binding to enzyme active sites or receptor domains. The tetrahydroquinoline core provides stability and assists in effective binding, while the sulfonamide and phenoxyacetamide functionalities enhance its affinity and specificity. These interactions typically modulate biological pathways, leading to desired therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Tetrahydroquinoline Core

Compound G513-0613
  • Structure: 2-(4-Chlorophenoxy)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide
  • Key Differences: Substitution at the 7-position instead of the 6-position. 4-Chlorophenoxy group replaces 2-methoxyphenoxy.
  • Impact: The 4-chlorophenoxy group increases lipophilicity (logP = 3.4 vs. estimated ~3.0 for the target compound) . Positional isomerism (6 vs. 7) may alter receptor-binding orientation, as seen in tetrahydroisoquinoline analogs where 6- and 7-substitutions significantly affect selectivity ().
CAS 946212-58-4
  • Structure: 2-(4-Chlorophenoxy)-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
  • Key Differences :
    • 4-Methoxybenzenesulfonyl replaces ethanesulfonyl.
  • Impact :
    • Increased molecular weight (487.0 vs. ~408.9 for G513-0613) due to the bulkier sulfonyl group.
    • The methoxy group on the benzene ring may enhance solubility but reduce membrane permeability compared to the ethanesulfonyl group .

Variations in Acetamide Substituents

CAS 921913-44-2
  • Structure: N-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methoxyphenoxy)acetamide
  • Key Differences: 1-Ethyl-2-oxo group replaces the ethanesulfonyl moiety. 3-Methoxyphenoxy instead of 2-methoxyphenoxy.
  • Impact: Lower molecular weight (354.4 vs. ~450 for the target compound) due to the absence of sulfonyl.
CAS 946311-80-4
  • Structure: 2-(2,4-Dichlorophenoxy)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide
  • Key Differences: 2,4-Dichlorophenoxy and ethyl linker instead of direct acetamide attachment.
  • The ethyl linker may reduce conformational rigidity, affecting binding affinity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound (Estimated) G513-0613 CAS 946212-58-4 CAS 921913-44-2
Molecular Weight ~450 408.9 487.0 354.4
logP ~3.0 3.4 ~3.8 ~2.5
Hydrogen Bond Acceptors 7 7 8 5
Polar Surface Area ~110 Ų 61.9 ~100 Ų ~80 Ų

Key Observations :

  • The ethanesulfonyl group in the target compound balances lipophilicity (logP ~3.0) and polarity (PSA ~110 Ų), favoring both membrane permeability and aqueous solubility.

Biological Activity

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methoxyphenoxy)acetamide is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant studies that elucidate its mechanisms of action.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C18H22N2O4S2
  • Molecular Weight : 414.5 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : CCS(N(CCC1)c(cc2)c1cc2NS(c(cc1)cc(C)c1OC)(=O)=O)(=O)=O

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Its structure suggests it may function as a sulfonamide derivative, which is known for various pharmacological effects including anti-inflammatory and antibacterial activities.

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals in biological systems, thereby preventing oxidative stress-related damage.

2. Antimicrobial Activity

Studies have shown that sulfonamide derivatives possess antimicrobial properties. The compound's structure may allow it to inhibit bacterial growth by interfering with bacterial folate synthesis pathways.

3. Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory activity through various in vitro assays. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntioxidantScavenging free radicals
AntimicrobialInhibition of bacterial folate synthesis
Anti-inflammatoryInhibition of COX and cytokine production

Notable Studies

  • A study published in PubMed highlighted the synthesis and evaluation of various sulfonamide derivatives for their antimicrobial properties, indicating potential efficacy against common pathogens .
  • Another investigation focused on the antioxidant capabilities of related compounds, demonstrating significant inhibition of oxidative stress markers in cellular models .

Q & A

Basic: How can researchers optimize the synthetic route for N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methoxyphenoxy)acetamide to improve yield and purity?

Methodological Answer:
The synthesis involves multi-step reactions, including sulfonylation, amidation, and functional group protection. Key steps for optimization include:

  • Reaction Conditions : Use anhydrous solvents (e.g., DMF, DCM) and inert atmospheres to prevent side reactions. For example, sulfonylation reactions often require temperatures between 0–25°C to avoid decomposition .
  • Catalyst Selection : Employ coupling agents like BOP or HATU for amide bond formation, which enhance reaction efficiency compared to traditional carbodiimide-based methods .
  • Purification : Utilize silica gel chromatography with gradient elution (e.g., 10–50% MeOH/CH₂Cl₂) to isolate intermediates. For final product purity, recrystallization in ethanol or acetonitrile is recommended .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying the ethanesulfonyl group (δ ~3.4–3.6 ppm for CH₂SO₂) and methoxyphenoxy moiety (δ ~3.8 ppm for OCH₃). Coupling constants (e.g., J = 8–10 Hz for aromatic protons) confirm substitution patterns .
  • Mass Spectrometry : High-resolution ESI-MS can detect molecular ions ([M+H]⁺) with an expected m/z of ~440.5 g/mol. Isotopic patterns help distinguish chlorine or sulfur-containing fragments .
  • X-ray Crystallography : For absolute configuration determination, single-crystal X-ray analysis resolves spatial arrangements of the tetrahydroquinoline core and acetamide side chain .

Basic: How should researchers design initial biological activity screens for this compound?

Methodological Answer:

  • In Vitro Assays : Prioritize enzyme inhibition assays (e.g., nitric oxide synthase, orexin receptors) due to structural similarity to tetrahydroquinoline-based inhibitors. Use recombinant human enzymes and measure IC₅₀ values at 1–100 µM concentrations .
  • Cell-Based Models : Test cytotoxicity in HEK-293 or SH-SY5Y cells at 10–100 µM. Follow up with mechanistic studies (e.g., calcium flux assays) if activity is observed .
  • Solubility Profiling : Pre-screen in PBS (pH 7.4) and DMSO to ensure compatibility with biological assays. Adjust formulations with cyclodextrins if precipitation occurs .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting the tetrahydroquinoline core?

Methodological Answer:

  • Substituent Variation : Systematically modify the ethanesulfonyl group (e.g., replace with benzenesulfonyl or methanesulfonyl) and phenoxyacetamide side chain (e.g., vary methoxy to fluoro or chloro). Compare IC₅₀ shifts in enzyme assays to identify critical functional groups .
  • Bioisosteric Replacement : Substitute the tetrahydroquinoline core with tetrahydroisoquinoline or quinazoline scaffolds to assess impact on receptor binding .
  • Molecular Dynamics Simulations : Model ligand-receptor interactions (e.g., with orexin-1 receptor) to predict binding affinity changes caused by structural modifications .

Advanced: How can researchers resolve contradictions between in vitro potency and in vivo efficacy data?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in rodent plasma) and blood-brain barrier permeability using LC-MS/MS. Poor bioavailability often explains efficacy gaps .
  • Metabolite Identification : Incubate the compound with liver microsomes to detect active/inactive metabolites. For example, sulfonamide hydrolysis or O-demethylation may alter activity .
  • Orthogonal Assays : Validate target engagement in vivo using ex vivo enzyme activity assays or PET imaging with radiolabeled analogs .

Advanced: What experimental approaches are recommended for identifying off-target effects?

Methodological Answer:

  • Broad-Panel Screening : Test against 50+ kinases, GPCRs, and ion channels (e.g., hERG) using competitive binding assays. Prioritize targets with <10x selectivity over primary targets .
  • Transcriptomics : Treat model cells (e.g., neuronal lineages) and perform RNA-seq to identify dysregulated pathways. Validate hits via CRISPR knockdown .
  • Thermal Shift Assays : Incubate the compound with cellular lysates and monitor protein denaturation via differential scanning fluorimetry. Stabilized proteins indicate potential off-targets .

Advanced: How can researchers address synthetic challenges in scaling up multi-step reactions?

Methodological Answer:

  • Protecting Group Strategy : Use tert-butoxycarbonyl (Boc) for amine protection during sulfonylation to prevent side reactions. Deprotect with TFA in DCM .
  • Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., amidation) to improve heat dissipation and reduce batch variability .
  • Process Analytical Technology (PAT) : Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy to optimize endpoint determination .

Advanced: What in vivo models are appropriate for evaluating therapeutic potential in neurological disorders?

Methodological Answer:

  • Neuropathic Pain Models : Use the Chung model (spinal nerve ligation) in rats. Administer 10–30 mg/kg orally and measure mechanical allodynia via von Frey filaments .
  • Cognitive Dysfunction Models : Test in Aβ-injected mice (Alzheimer’s model) using Morris water maze. Measure compound levels in brain homogenates post-trial .
  • Safety Profiling : Conduct rotarod tests and open-field assays to rule out motor impairment or anxiety-like behavior at therapeutic doses .

Advanced: How can researchers improve compound stability under physiological conditions?

Methodological Answer:

  • Prodrug Design : Mask the sulfonamide group as a tert-butyl ester to enhance plasma stability. Hydrolyze in vivo via esterases .
  • Salt Formation : Prepare hydrochloride or mesylate salts to improve aqueous solubility. Characterize salt forms via DSC and XRPD .
  • Excipient Screening : Co-formulate with poloxamers or HP-β-CD to prevent aggregation in biological matrices .

Advanced: What computational tools are most effective for predicting metabolic hotspots?

Methodological Answer:

  • CYP450 Docking : Use Schrödinger’s Glide or AutoDock Vina to model interactions with CYP3A4/2D6. Prioritize sites with high binding scores (e.g., methoxyphenoxy group) .
  • Machine Learning : Train models on PubChem metabolism data to predict vulnerable sites (e.g., sulfonamide cleavage). Validate with in vitro microsomal assays .
  • QM/MM Simulations : Calculate activation energies for hydrolysis or oxidation pathways using Gaussian or ORCA software .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.